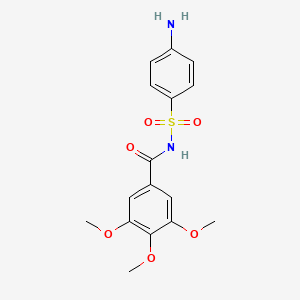

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to an aminophenyl ring, which is further connected to a trimethoxybenzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is a sulfonamide antibiotic with bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms . Many strains of an individual species may be resistant .

Mode of Action

The most widely accepted mechanism of action of this compound is the Woods-Fildes theory, which is based on the fact that sulfonamides act as competitive antagonists to para-aminobenzoic acid (PABA), an essential component for bacterial growth .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial growth. By acting as a competitive antagonist to PABA, it inhibits the synthesis of folic acid in bacteria, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .

Pharmacokinetics

The biological half-life has variously been reported as 7 to 12.8 hours .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By preventing the synthesis of folic acid, it disrupts the metabolism of the bacteria, leading to their inability to proliferate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Amines and reduced sulfonamides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- N-((4-aminophenyl)sulfonyl)acetamide

- N-((4-aminophenyl)sulfonyl)phenylacetamide

- N-((4-aminophenyl)sulfonyl)benzenesulfonamide

Uniqueness

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Biological Activity

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound is characterized by its sulfonamide structure attached to an aminophenyl ring and a trimethoxybenzamide moiety. Its molecular formula is C16H18N2O6S with a molecular weight of 366.4 g/mol .

Target and Mode of Action

The primary mechanism of action for this compound is its role as a sulfonamide antibiotic. It acts as a competitive antagonist to para-aminobenzoic acid (PABA), inhibiting bacterial growth by disrupting folic acid synthesis, which is vital for nucleic acid and amino acid metabolism in bacteria.

Biochemical Pathways

By inhibiting folate synthesis, this compound affects several biochemical pathways essential for bacterial proliferation. The compound's bacteriostatic activity has been shown to be effective against a range of gram-positive and gram-negative bacteria.

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antibiotic therapy.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. A study evaluating benzofuran-based derivatives of 3,4,5-trimethoxybenzamide revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The most potent derivative had an IC50 value of approximately 3.01 μM against MDA-MB-231 cells .

Mechanistic Insights

The anticancer mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This disruption is critical in preventing cancer cell division and proliferation .

Case Studies and Experimental Data

These findings suggest that derivatives of this compound could serve as promising leads in the development of new anticancer therapies.

Pharmacokinetics

The pharmacokinetic profile indicates a biological half-life ranging from 7 to 12.8 hours, which supports its potential use in therapeutic applications where sustained action is beneficial.

Properties

IUPAC Name |

N-(4-aminophenyl)sulfonyl-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-25(20,21)12-6-4-11(17)5-7-12/h4-9H,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESXAQGXPBDESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.